molecular formula C6H10O5 B1236354 Streptose CAS No. 13008-73-6

Streptose

Cat. No.: B1236354
CAS No.: 13008-73-6
M. Wt: 162.14 g/mol
InChI Key: NMHIUKCEPXGTRP-HCWXCVPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptose is a deoxypentose. It derives from an aldehydo-L-lyxose.

Scientific Research Applications

  • Synthesis and Chromatographic Analysis : Streptose has been synthesized racemically and studied through gas chromatographic-mass spectrometric analysis. This analysis is crucial for understanding its formation and purification in both analytical and preparative contexts (Stibor, Šrogl, & Janda, 1974).

  • Biosynthesis in Antibiotic Production : this compound is a key component in the antibiotic streptomycin. Its biosynthesis in Streptomyces griseus from D-glucose has been studied, revealing insights into the metabolic pathways and enzymatic reactions involved in the formation of this branched sugar (Candy & Baddiley, 1965).

  • Role in Enzyme Activity and Sugar Metabolism : this compound and dihydrohydroxythis compound (DHHS), unique to certain bacteria, are synthesized via pathways similar to TDP-rhamnose. These sugars play roles in enzyme activities and are part of metabolic pathways crucial for bacterial survival and function (Cross et al., 2021).

  • Influence on Multiple Sugar Metabolism : this compound is implicated in the metabolism of multiple sugars, as evidenced by studies on Streptococcus mutans. This research provides insights into how various sugars, including this compound, are metabolically processed and utilized by bacteria (Russell et al., 1992).

  • Genetic Aspects in Streptomycin Biosynthesis : The genetic structure and function of genes involved in the biosynthesis of this compound, a component of streptomycin, have been analyzed. This research contributes to a deeper understanding of the genetic and molecular mechanisms underlying antibiotic production (Pissowotzki, Mansouri, & Piepersberg, 1991).

Properties

CAS No.

13008-73-6

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]butanedial

InChI

InChI=1S/C6H10O5/c1-4(9)6(11,3-8)5(10)2-7/h2-5,9-11H,1H3/t4-,5-,6+/m0/s1

InChI Key

NMHIUKCEPXGTRP-HCWXCVPCSA-N

Isomeric SMILES

C[C@@H]([C@](C=O)([C@H](C=O)O)O)O

SMILES

CC(C(C=O)(C(C=O)O)O)O

Canonical SMILES

CC(C(C=O)(C(C=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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